molecular formula C7H10F2S B13462074 {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol

{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol

Cat. No.: B13462074
M. Wt: 164.22 g/mol
InChI Key: XLHVPBOUYXUQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol is a chemical compound with the molecular formula C7H10F2S and a molecular weight of 164.22 g/mol It is characterized by the presence of a spirocyclic structure with two fluorine atoms and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents. One common method includes the use of difluorocarbene intermediates to introduce the fluorine atoms into the spirocyclic structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol is unique due to its specific combination of a spirocyclic structure, fluorine atoms, and a methanethiol group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H10F2S

Molecular Weight

164.22 g/mol

IUPAC Name

(2,2-difluorospiro[2.3]hexan-5-yl)methanethiol

InChI

InChI=1S/C7H10F2S/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2

InChI Key

XLHVPBOUYXUQPO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2(F)F)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.